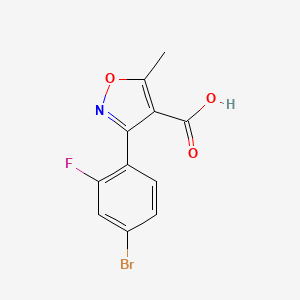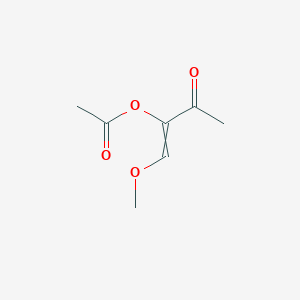
6-amino-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1-benzothiophene-2-sulfonamide is an organic compound with the molecular formula C8H8N2O2S2 It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-benzothiophene-2-sulfonamide typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Amination: The final step involves the introduction of the amino group at the 6-position of the benzo[b]thiophene ring. This can be achieved through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-amino-1-benzothiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-amino-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biological molecules contributes to its effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-sulfonamide: Lacks the amino group, resulting in different chemical and biological properties.
6-Aminobenzo[b]thiophene: Lacks the sulfonamide group, affecting its reactivity and applications.
Sulfanilamide: A simpler sulfonamide compound with different structural features.
Uniqueness
6-amino-1-benzothiophene-2-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the benzo[b]thiophene core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8N2O2S2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
6-amino-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O2S2/c9-6-2-1-5-3-8(14(10,11)12)13-7(5)4-6/h1-4H,9H2,(H2,10,11,12) |
InChI Key |
BAXDQXBRPAMCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














